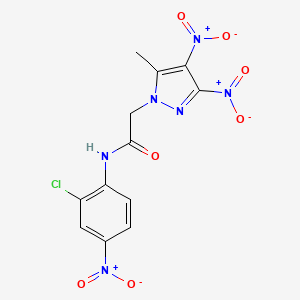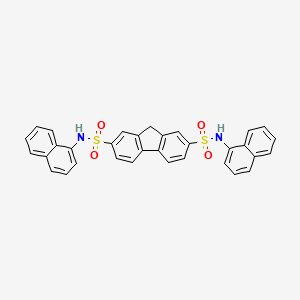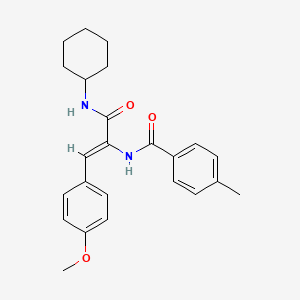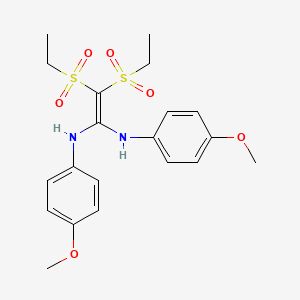
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: is a synthetic organic compound characterized by its complex structure, which includes a chlorinated nitrophenyl group and a dinitropyrazolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is as follows:
Nitration: The starting material, 2-chloro-4-nitroaniline, undergoes nitration to introduce the nitro group.
Acylation: The nitrated product is then acylated with 2-chloroacetyl chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 5-methyl-3,4-dinitropyrazole to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro groups suggests potential involvement in redox reactions, while the pyrazole ring may contribute to binding interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-(3,4-dinitro-1H-pyrazol-1-yl)acetamide
- N-(2-chloro-4-nitrophenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: is unique due to the presence of both a chlorinated nitrophenyl group and a dinitropyrazolyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H9ClN6O7 |
|---|---|
Peso molecular |
384.69 g/mol |
Nombre IUPAC |
N-(2-chloro-4-nitrophenyl)-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H9ClN6O7/c1-6-11(18(23)24)12(19(25)26)15-16(6)5-10(20)14-9-3-2-7(17(21)22)4-8(9)13/h2-4H,5H2,1H3,(H,14,20) |
Clave InChI |
LYRGJXAWEONRLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B11700324.png)
![butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11700327.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700337.png)
![(Z)-[3-(4-methylphenyl)-2-oxo-5-pyridin-1-ium-1-ylimidazol-4-ylidene]methanolate](/img/structure/B11700342.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11700349.png)
![N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11700353.png)

![Butyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11700362.png)
![(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B11700374.png)
![Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11700387.png)

![2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11700399.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11700406.png)
